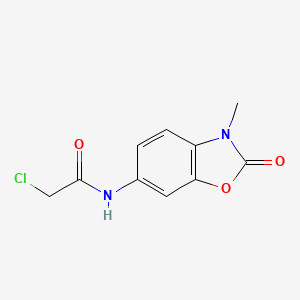

2-氯-N-(3-甲基-2-氧代-2,3-二氢-苯并恶唑-6-基)-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

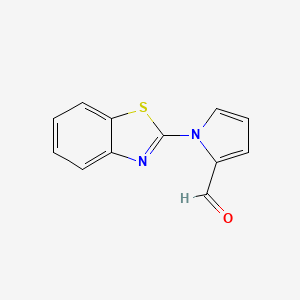

The synthesis of heterocyclic compounds, particularly those containing a benzoxazole moiety, is of significant interest due to their pharmacological potential. The compound 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide, while not directly mentioned, is structurally related to the compounds discussed in the provided papers. In the first paper, the synthesis of thiazolo[3,2-a]pyrimidinone derivatives is achieved using N-aryl-2-chloroacetamides as key intermediates. These building blocks, including N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, are formed with acceptable yields and confirmed by analytical and spectral studies, as well as single crystal X-ray data . Similarly, the second paper describes the synthesis of novel acetamide derivatives with antibacterial properties, starting from 2-aminobenzothiazole and proceeding through a sequence of reactions involving chloroacetylchloride and hydrazine hydrate . These methods highlight the versatility of chloroacetamide derivatives in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques. In the first paper, the structure of the thiazolo[3,2-a]pyrimidinone products was established using single crystal X-ray data . This technique provides a definitive confirmation of the molecular geometry and arrangement of atoms within the crystal lattice. The third paper, while focusing on a different compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, also emphasizes the importance of structural elucidation using NMR, IR spectroscopy, and mass spectrometry . These methods are crucial for confirming the identity and purity of synthesized compounds, including those with a benzoxazole core.

Chemical Reactions Analysis

The chemical reactivity of chloroacetamide derivatives is highlighted by their role as electrophilic building blocks in the formation of more complex structures. The first paper demonstrates the use of N-aryl-2-chloroacetamides in ring annulation reactions to form thiazolo[3,2-a]pyrimidinones . The second paper showcases the reactivity of a chloroacetamide derivative in a sequence of reactions leading to the formation of antibacterial agents . These reactions typically involve nucleophilic substitution and condensation steps, which are common in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide are not detailed in the provided papers, the properties of structurally related compounds can be inferred. The solubility, melting points, and stability of these compounds are often determined by their functional groups and molecular structure. For instance, the presence of chloro and acetamide groups can influence the compound's reactivity and interaction with solvents, which is crucial for their application in chemical synthesis and pharmaceutical development. The papers suggest that the synthesized compounds have been characterized by elemental analyses and various spectroscopic techniques, which are essential for understanding their properties .

科学研究应用

抗癌活性

该化合物在抗癌研究中显示出潜力。特别是,一种衍生物 2-(3-((6-氯-1-氧代-2,3-二氢-1H-茚-2-亚甲基)苯氧基)-N-(噻唑-2-基)乙酰胺,对白血病、非小细胞肺癌和乳腺癌细胞系表现出显着的生长抑制作用 (Karaburun 等人,2018)。

生物活性特性和在太阳能电池中的潜力

该化合物的生物活性特性已通过光谱和量子力学研究得到探索。还提出,由于良好的光收集效率和电子供注自由能,衍生物可以用作染料敏化太阳能电池 (DSSC) 中的光敏剂。此外,化合物的非线性光学 (NLO) 活性表明在各种技术中的潜在应用 (Mary 等人,2020)。

抗菌应用

该化合物的 N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺衍生物已被合成并针对致病菌和念珠菌种类的抗菌活性进行了测试。这些衍生物对真菌比对细菌更有效,突出了它们在抗菌治疗中的潜力 (Mokhtari & Pourabdollah, 2013)。

抗炎活性

该化合物的衍生物,特别是 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺,已被合成并显示出显着的抗炎活性 (Sunder & Maleraju, 2013)。

亚芳基化合物合成

该化合物用于从 2-亚氨基噻唑烷-4-酮合成一系列新的亚芳基化合物,表明其在复杂有机合成过程中的效用 (Azeez & Abdullah, 2019)。

属性

IUPAC Name |

2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-13-7-3-2-6(12-9(14)5-11)4-8(7)16-10(13)15/h2-4H,5H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGWSYYOWYICSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CCl)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324702 |

Source

|

| Record name | 2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide | |

CAS RN |

842971-30-6 |

Source

|

| Record name | 2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)